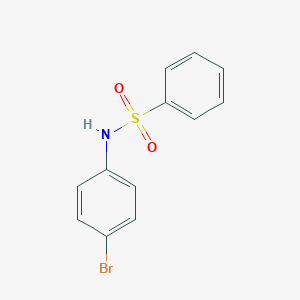![molecular formula C7H14ClN B103870 3-Azabicyclo[3.3.0]octane hydrochloride CAS No. 112626-50-3](/img/structure/B103870.png)
3-Azabicyclo[3.3.0]octane hydrochloride
Vue d'ensemble
Description
3-Azabicyclo[3.3.0]octane hydrochloride, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is a chemical compound with the molecular formula C7H14ClN . It has a molecular weight of 147.64 g/mol .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.3.0]octane derivative has been achieved in seven steps using commercially available starting materials and commonly used reagents . The key steps include the intramolecular ring opening of an epoxide and the Baeyer-Villiger oxidation of a ketone .Molecular Structure Analysis
The IUPAC name for 3-Azabicyclo[3.3.0]octane hydrochloride is 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride . Its InChI is InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H and the canonical SMILES is C1CC2CNCC2C1.Cl .Physical And Chemical Properties Analysis
3-Azabicyclo[3.3.0]octane hydrochloride has a molecular weight of 147.64 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its rigid bicyclic structure is a valuable scaffold in medicinal chemistry, particularly in the development of new pharmacophores . Researchers utilize it to create analogs of natural products or to enhance the activity of existing drugs.
Neurotransmitter Receptor Research
Due to its structural similarity to certain neurotransmitters, 3-Azabicyclo[3.3.0]octane hydrochloride is used in the study of neurotransmitter receptors . It helps in understanding the binding affinity and activity of receptors in the central nervous system, which can lead to the development of treatments for neurological disorders.
Material Science
In material science, this compound is employed to synthesize polymers and resins with unique properties. Its incorporation into polymer chains can result in materials with enhanced strength, flexibility, or thermal stability, useful in various industrial applications .
Catalysis
3-Azabicyclo[3.3.0]octane hydrochloride: can act as a ligand or a structural motif in catalysts used for organic synthesis. Catalysts containing this compound can facilitate a range of chemical reactions, including asymmetric synthesis, which is crucial for producing chiral drugs .
Agrochemical Research
The compound’s bicyclic structure is also explored in agrochemical research for the development of new pesticides and herbicides. Its derivatives may exhibit potent biological activity against a range of agricultural pests and weeds .
Chemical Synthesis Methodology
Researchers use 3-Azabicyclo[3.3.0]octane hydrochloride to develop new synthetic methodologies. It can be involved in novel reaction pathways or as a building block for complex organic molecules, contributing to the advancement of synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of this compound are used as standards or reagents in various analytical techniques. They can help in the quantification or detection of substances in complex mixtures, improving the accuracy of analytical results .
Environmental Science
Lastly, this compound finds applications in environmental science, where it’s used to study the degradation of organic compounds or to develop sensors for environmental pollutants. Its chemical properties allow for the creation of sensitive and selective detection systems .
Mécanisme D'action
Target of Action
3-Azabicyclo[3.3.0]octane hydrochloride, also known as octahydrocyclopenta[c]pyrrole hydrochloride, is primarily used as a reactant in the synthesis of cannabinoid receptor antagonists . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound interacts with cannabinoid receptors, specifically acting as an antagonist .
Biochemical Pathways
By acting as an antagonist at cannabinoid receptors, 3-Azabicyclo[3.3.0]octane hydrochloride can influence various biochemical pathways. For instance, it can affect the signaling pathway of the endocannabinoid system, leading to changes in pain perception, mood, and other physiological processes .
Result of Action
The primary result of 3-Azabicyclo[3.3.0]octane hydrochloride’s action is the inhibition of cannabinoid receptor activity. This can lead to a decrease in the physiological effects mediated by the endocannabinoid system, such as pain sensation and mood regulation .
Action Environment
The action of 3-Azabicyclo[3.3.0]octane hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the presence of other substances in the body can impact the compound’s efficacy, as they may compete for the same receptors or affect the same biochemical pathways .
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZRRRPCVOJOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615931 | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.0]octane hydrochloride | |
CAS RN |
112626-50-3 | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112626-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocyclopenta[c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Azabicyclo[3.3.0]octane hydrochloride in chemical synthesis?
A1: 3-Azabicyclo[3.3.0]octane hydrochloride serves as a valuable precursor for synthesizing diverse organic compounds, including azo-Schiff base ligands. These ligands play a crucial role in coordination chemistry by binding to metal ions and forming complexes with distinct properties. For instance, a study successfully utilized 3-Azabicyclo[3.3.0]octane hydrochloride to synthesize a novel azo-Schiff base ligand, which was subsequently reacted with cobalt (II), copper (II), and nickel (II) acetate salts to form metal coordination compounds []. This highlights the compound's importance in developing new materials with potentially useful applications.
Q2: What are the potential applications of metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride?
A2: Research indicates that metal complexes derived from 3-Azabicyclo[3.3.0]octane hydrochloride demonstrate promise in various fields:
- Catalysis: These complexes exhibit catalytic activity in oxidation reactions involving styrene and cyclohexene []. This property makes them potentially valuable in industrial processes requiring efficient and selective oxidation catalysts.
- Antimicrobial activity: Studies have shown that these complexes possess notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria []. This finding suggests their potential use in developing new antimicrobial agents.
Q3: Are there efficient methods for the industrial production of 3-Azabicyclo[3.3.0]octane hydrochloride?
A3: Yes, research focuses on developing scalable and environmentally friendly production methods for 3-Azabicyclo[3.3.0]octane hydrochloride. One such method involves regulating the acid-base balance of the reaction mixture to isolate the compound in its desired form. This is followed by steam distillation, evaporation, and treatment with hydrochloric acid to obtain the final product [, ]. This optimized process boasts a high yield (95.4%) and high purity (99.3%) of 3-Azabicyclo[3.3.0]octane hydrochloride, highlighting its suitability for large-scale production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















